molecular formula C8H9NO4 B12915627 Prop-2-en-1-yl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate CAS No. 833445-83-3

Prop-2-en-1-yl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate

Cat. No.: B12915627
CAS No.: 833445-83-3
M. Wt: 183.16 g/mol
InChI Key: MEGJJGKEOJKEAW-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate is a synthetic isoxazole derivative designed for advanced research and drug discovery applications. The five-membered isoxazole ring is a privileged scaffold in medicinal chemistry, frequently investigated for its potential to interact with diverse biological targets . This particular compound features a hydroxymethyl group at the 5-position, which offers a handle for further chemical modification and derivatization, and an allyl ester at the 3-position, which can serve as a versatile precursor for synthesizing a wider library of carboxamide-based compounds . Researchers can explore this molecule as a key building block in developing novel therapeutic agents. Its structural framework is highly relevant for probing enzyme interactions and signaling pathways, making it a compound of significant interest in the design of potential inhibitors for various diseases . This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

833445-83-3

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

prop-2-enyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C8H9NO4/c1-2-3-12-8(11)7-4-6(5-10)13-9-7/h2,4,10H,1,3,5H2

InChI Key

MEGJJGKEOJKEAW-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=NOC(=C1)CO

Origin of Product

United States

Preparation Methods

Bromination and Lithiation of Ethyl Oxazole-5-carboxylate

A common preparative step involves the lithiation of ethyl oxazole-5-carboxylate followed by electrophilic bromination to introduce a bromine substituent at the 4-position, which can be a precursor for further functionalization.

  • Procedure:
    Ethyl oxazole-5-carboxylate is dissolved in tetrahydrofuran (THF) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) at low temperature (-65 to -78 °C). Lithium hexamethyldisilazane (LiHMDS) is added dropwise to generate the lithio intermediate. Bromine is then added slowly at the same temperature, and the reaction mixture is stirred to completion. The product, ethyl 4-bromooxazole-5-carboxylate, is isolated by extraction and purified by column chromatography.
    • Yield: Approximately 11-30% depending on scale and conditions.
    • Conditions: Low temperature (-78 °C), inert atmosphere, THF/DMPU solvent system.
    • Purification: Flash chromatography with ethyl acetate/hexane mixtures.

This step is crucial for enabling subsequent substitution reactions at the brominated position.

Allyl Ester Formation via Nucleophilic Substitution

The allyl ester group (prop-2-en-1-yl) can be introduced by nucleophilic substitution of the corresponding acid or acid derivative with allyl bromide or allyl alcohol under basic conditions.

  • Example Method:
    A carboxylic acid or its salt is reacted with allyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at 0 °C to room temperature, followed by warming to 60 °C to complete the esterification.
    • Yield: High yields reported, e.g., 96% for similar allyl ether formation reactions.
    • Workup: Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and purification by flash chromatography.

This method is adaptable for forming the prop-2-en-1-yl ester on the oxazole carboxylate.

Hydroxymethylation at the 5-Position of Oxazole

The introduction of the hydroxymethyl group at the 5-position of the oxazole ring can be achieved by selective reduction or by functional group transformation of a suitable precursor.

  • Possible Approach:
    Starting from ethyl oxazole-5-carboxylate, the ester group can be reduced to the corresponding hydroxymethyl derivative using mild reducing agents such as lithium borohydride or diisobutylaluminum hydride (DIBAL-H) under controlled conditions. Alternatively, hydroxymethylation can be performed via formylation followed by reduction.
    • Reaction conditions: Low temperature, inert atmosphere, and careful control of stoichiometry to avoid over-reduction.
    • Purification: Chromatographic techniques or crystallization.

While specific literature on this exact hydroxymethylation step for this compound is limited, analogous procedures for oxazole derivatives are well documented.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Lithiation and Bromination LiHMDS, Br2, THF/DMPU, -78 °C, inert atmosphere 11-30 Produces 4-bromoethyl oxazole-5-carboxylate
2 Allyl Ester Formation Allyl bromide, NaH, DMF, 0 °C to 60 °C ~96 High yield allyl esterification
3 Hydroxymethylation/Reduction LiBH4 or DIBAL-H, low temperature Variable Converts ester to hydroxymethyl derivative

Research Findings and Considerations

  • The lithiation-bromination step requires strict temperature control to avoid side reactions and decomposition of sensitive oxazole rings.
  • Allyl ester formation via nucleophilic substitution is efficient and widely used in organic synthesis for introducing allyl groups, with high selectivity and yield.
  • Hydroxymethylation or reduction steps must be optimized to prevent over-reduction or ring opening; mild reducing agents and controlled conditions are essential.
  • Purification typically involves flash chromatography using silica gel and solvent gradients tailored to the polarity of intermediates and final products.
  • Scale-up procedures have been reported with lithium hydroxide hydrolysis and esterification steps conducted on multi-kilogram scales with good yields and purity.

Chemical Reactions Analysis

Types of Reactions

Allyl 5-(hydroxymethyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The isoxazole ring can be reduced under specific conditions.

    Substitution: The allyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 5-(carboxymethyl)isoxazole-3-carboxylate.

    Reduction: Formation of 5-(hydroxymethyl)isoxazole-3-carboxylate.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

The compound Prop-2-en-1-yl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate is a significant chemical in various scientific research applications, particularly in medicinal chemistry and organic synthesis. This article will explore its applications, supported by data tables and case studies to provide comprehensive insights.

The compound features an oxazole ring, which is known for its biological activity, and a carboxylate group that enhances its reactivity in various chemical reactions. The hydroxymethyl group plays a crucial role in increasing the compound's solubility and reactivity.

Medicinal Chemistry

Antimicrobial Activity : Research has shown that derivatives of oxazole compounds exhibit antimicrobial properties. A study highlighted the synthesis of various oxazole derivatives, including this compound, which demonstrated notable activity against specific bacterial strains .

Anticancer Properties : Oxazole derivatives have been investigated for their potential anticancer effects. A case study involving the synthesis of similar compounds indicated that modifications at the 5-position of the oxazole ring could enhance cytotoxicity against cancer cell lines . This suggests that this compound may have similar properties worth exploring.

Organic Synthesis

Building Block for Complex Molecules : The compound serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, making it useful in creating more complex molecules for pharmaceuticals and agrochemicals .

Agricultural Applications

Pesticide Development : Compounds similar to this compound have been researched for their potential use in developing new pesticides. The oxazole ring is known to impart biological activity against pests, making it a candidate for further investigation in agrochemical formulations .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined a series of oxazole derivatives, including this compound. The findings indicated that these compounds exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions could enhance efficacy .

Case Study 2: Synthesis of Anticancer Agents

Research conducted by Simoni et al. explored the synthesis of several oxazole derivatives with potential anticancer properties. The study found that introducing substituents like hydroxymethyl groups significantly increased the cytotoxic effects on cancer cell lines compared to their unsubstituted counterparts .

Mechanism of Action

Comparison with Similar Compounds

Research Implications and Limitations

While direct data on this compound are sparse, comparisons with structural analogs suggest:

  • Bioactivity Potential: The hydroxymethyl group aligns with antimicrobial trends observed in non-oxazole compounds , warranting further in vitro studies.

Limitations : The absence of direct pharmacological or thermodynamic data necessitates cautious interpretation. Computational modeling (e.g., DFT) and experimental assays are recommended to validate inferred properties.

Biological Activity

Prop-2-en-1-yl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C₈H₉N₃O₄
  • Molecular Weight : 185.17 g/mol
  • CAS Number : Not explicitly listed but related compounds exist.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that oxazole derivatives exhibit significant antiproliferative effects against cancer cell lines, suggesting that this compound may inhibit key enzymes involved in cell proliferation and survival.

Biological Activity Overview

Research has demonstrated that oxazole derivatives, including those similar to this compound, possess a range of biological activities:

Antiproliferative Activity

A study investigating a library of oxadiazole derivatives found that several compounds exhibited cytotoxicity against human tumor cell lines, specifically HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism involved the inhibition of topoisomerase I, a critical enzyme for DNA replication and transcription .

Antimicrobial Properties

Oxazole derivatives have also been evaluated for their antimicrobial activity. Some studies reported that these compounds demonstrated effective antibacterial and antifungal properties against various pathogens. For instance, certain derivatives were tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values indicating potent activity .

Case Study 1: Anticancer Activity

In a focused study on the structure-activity relationship (SAR) of oxazole-based compounds, researchers synthesized several derivatives and assessed their antiproliferative effects using the MTT assay. Results indicated that certain modifications to the oxazole ring significantly enhanced anticancer activity against specific cell lines. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation explored the antimicrobial potential of various synthesized oxazole derivatives. The results highlighted that some compounds exhibited strong antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL. This suggests potential applications in treating bacterial infections .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Value
Prop-2-en-1-yl 5-(hydroxymethyl)-1,2-OxazoleAntiproliferativeHCT-116 (Colorectal Carcinoma)Not specified
Methyl 5-(hydroxymethyl)-1,2-OxazoleAntimicrobialS. aureus0.0039 mg/mL
Ethyl 5-(hydroxymethyl)-1,2-OxazoleAntimicrobialE. coli0.025 mg/mL

Q & A

Q. What synthetic methodologies are recommended for preparing Prop-2-en-1-yl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via esterification or substitution reactions. A common approach involves refluxing hydroxyl-containing precursors with activated acylating agents (e.g., prop-2-en-1-yl chloride) in anhydrous solvents like dichloromethane or tetrahydrofuran. For example:
  • Step 1 : React 5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid with prop-2-en-1-yl chloride in the presence of a base (e.g., triethylamine) to form the ester bond.
  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
  • Critical Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via 1^1H NMR (δ ~4.5–5.5 ppm for allyl protons) .

Q. How should researchers characterize this compound’s structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm functional groups (e.g., allyl protons at δ 5.2–5.8 ppm, oxazole ring carbons at δ 150–160 ppm).
  • X-ray Crystallography : Single-crystal analysis using SHELXL for refinement. Optimize data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C9_9H11_{11}NO4_4).

Q. What storage conditions are optimal for maintaining stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or UV light, as the hydroxymethyl group may oxidize. Conduct stability assays using accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved for this compound?

  • Methodological Answer :
  • Twinning Analysis : Use SHELXT’s twin refinement module to detect and model twinning operators. For high Z’ structures, employ SQUEEZE (PLATON) to account for solvent voids .
  • Disordered Moieties : Apply restraints (e.g., SIMU, DELU in SHELXL) to stabilize refinement of flexible groups like the allyl chain .
  • Validation Tools : Cross-check with Rint_{int} (<5%) and CC1/2_{1/2} (>90%) metrics to ensure data quality .

Q. What strategies address discrepancies between spectroscopic and crystallographic data?

  • Methodological Answer :
  • Dynamic Effects : Compare solution-state NMR (e.g., ROESY for spatial proximity) with solid-state DFT-optimized models to reconcile conformational differences.
  • Hirshfeld Surface Analysis : Evaluate hydrogen-bonding interactions (e.g., hydroxymethyl-OH∙∙∙oxazole-N) to explain packing effects not observed in solution .

Q. How can computational modeling enhance understanding of its reactivity?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites. For example, predict regioselectivity in allyl-group reactions.
  • MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways .

Critical Analysis of Contradictions

  • vs. 7 : While Safety Data Sheets (SDS) classify similar esters as non-hazardous, gaps in ecotoxicological data (e.g., bioaccumulation potential) necessitate lab-specific risk assessments .
  • vs. 5 : SHELXT automates space-group determination but may require manual intervention for low-symmetry systems, contrasting with SHELXL’s robustness in high-Z’ refinements .

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